3,4-Dimethyl-3H-imidazo[4,5-F]quinoxaline is a heterocyclic aromatic amine that has garnered attention due to its presence in cooked meats and its potential mutagenic properties. This compound is structurally related to various other imidazoquinoxalines, which are known for their biological activities. The chemical structure can be denoted by its IUPAC name, 2-Amino-3,8-dimethyl-3H-imidazo[4,5-f]quinoxaline, and it is classified under the category of mutagenic compounds.
The synthesis of 3,4-Dimethyl-3H-imidazo[4,5-F]quinoxaline has been achieved through several methods. The initial synthesis involved the methylation of 6-amino-3-methyl-5-nitroquinoxaline followed by cyclization with cyanogen bromide. Improved synthetic routes have included using 4-fluoro-ortho-phenylenediamine and benzoselenadiazole as starting materials .
The molecular structure of 3,4-Dimethyl-3H-imidazo[4,5-F]quinoxaline features a fused ring system characteristic of imidazoquinoxalines. Its structure can be represented as follows:
3,4-Dimethyl-3H-imidazo[4,5-F]quinoxaline can undergo various chemical reactions typical for heterocyclic amines:
The metabolic activation pathways involve phase I reactions (oxidative metabolism) followed by phase II conjugation reactions, which are crucial for detoxifying the compound but can also lead to the formation of reactive intermediates that interact with DNA.
The mechanism of action for 3,4-Dimethyl-3H-imidazo[4,5-F]quinoxaline primarily involves its metabolic activation in the liver. Upon ingestion, it is converted into N-hydroxy derivatives that can bind covalently to DNA, resulting in mutations.
Studies have shown that after consumption of meat containing this compound, significant amounts are detected in urine as metabolites such as N-OH-MeIQx-N2-glucuronide, indicating active metabolism and potential risks associated with dietary intake .
These properties are essential for understanding its behavior in biological systems and potential environmental impacts.
3,4-Dimethyl-3H-imidazo[4,5-F]quinoxaline is primarily used in research settings to study mutagenicity and carcinogenicity associated with dietary intake of cooked meats. It serves as a model compound for investigating the mechanisms by which heterocyclic amines contribute to cancer risk.
HAAs are systematically classified based on their core ring structures and functional group substitutions, which directly determine their mutagenic potency. The imidazo[4,5-f]quinoxaline series constitutes a major class, distinguished by a fused five-membered imidazole ring attached to a quinoxaline backbone. Within this category, compounds diverge into two structural subclasses:
Table 1: Structural and Chemical Properties of Key Imidazo[4,5-f]quinoxaline Derivatives
Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Key Structural Features |
---|---|---|---|---|
3,4-Dimethyl-3H-imidazo[4,5-f]quinoxaline | 147057-17-8 | C₁₁H₁₀N₄ | 198.23 | Methyl at C3,C4; No C2 amino group |
2-Amino-3,8-dimethylimidazo[4,5-f]quinoxaline (MeIQx) | 77500-04-0 | C₁₁H₁₁N₅ | 213.24 | Methyl at C3,C8; Amino group at C2 |
Imidazo[4,5-f]quinoxaline derivatives form through Maillard reaction pathways during thermal processing of foods. Creatinine, amino acids (glycine, alanine), and monosaccharides (glucose, fructose) react at temperatures exceeding 150°C to generate these potent mutagens [4]. While MeIQx has been extensively quantified in cooked meats (beef, chicken, fish) at ng/g levels, non-amino variants like 3,4-dimethylimidazo[4,5-f]quinoxaline primarily serve as structural models for investigating HAA formation mechanisms rather than as routinely monitored food contaminants [3] [4].
The presence or absence of the 2-amino group fundamentally dictates toxicological behavior. Non-amino derivatives cannot undergo cytochrome P450-mediated N-hydroxylation – the essential metabolic activation step required for DNA adduct formation. Consequently, 3,4-dimethylimidazo[4,5-f]quinoxaline exhibits significantly lower mutagenic potential in Salmonella typhimurium assays compared to its amino-substituted counterparts like MeIQx [4] [6]. This structural distinction makes non-amino HAAs valuable comparative tools for studying structure-activity relationships in mutagenesis research.
Table 2: Occurrence and Research Significance of Imidazo[4,5-f]quinoxaline Derivatives
Research Aspect | 3,4-Dimethyl-3H-imidazo[4,5-f]quinoxaline | 2-Amino-3,8-dimethylimidazo[4,5-f]quinoxaline (MeIQx) |
---|---|---|
Primary Formation Precursors | Creatinine, Glycine, Glucose/Fructose [4] | Creatinine, Alanine/Serine, Sugars [4] |
Detection in Cooked Foods | Limited quantitative data | Fried beef (1–20 ng/g), grilled chicken, fish [4] |
Role in Research | Model compound for studying HAA formation mechanisms | Benchmark mutagen/carcinogen; Dietary exposure biomarker |
Structural Determinant of Activity | Lack of C2 amino group limits metabolic activation | C2 amino group enables bioactivation to DNA-reactive species |
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